molecular formula C16H22N2O2 B597072 tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate CAS No. 1255574-67-4

tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate

Cat. No. B597072
CAS RN: 1255574-67-4
M. Wt: 274.364
InChI Key: WOICJXSOFFVKPZ-UHFFFAOYSA-N
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Description

The compound “tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate” is a complex organic molecule that contains an indoline and pyrrolidine ring structure . Indoline is a heterocyclic organic compound that contains a benzene ring fused to a nitrogen-containing pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom . The “tert-Butyl” part refers to a functional group (C(CH3)3) attached to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate” would depend on its specific structure. Tert-butyl alcohol, a related compound, is a colorless solid that melts near room temperature and has a camphor-like odor .

Mechanism of Action

Target of Action

Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate is a type of spirooxindole, which are known to have significant bioactivity against cancer cells, microbes, and various diseases . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Mode of Action

Spirooxindoles, in general, are known to interact with their targets, leading to changes at the molecular level .

Biochemical Pathways

Spirooxindoles, including Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate, are known to affect various biochemical pathways. For instance, some spirooxindoles show microtubule assembly inhibition, and others dampen the operation of muscarinic serotonin receptors . These affected pathways can lead to a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Result of Action

Spirooxindoles, in general, are known to inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting activities of normal cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate. For instance, the use of water as the sole solvent in the synthesis of certain spirooxindoles has been found to remarkably improve the reaction efficiency and chemoselectivity . This suggests that the action of Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate could also be influenced by environmental factors.

Future Directions

The future directions for research on “tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate” would likely depend on its specific properties and potential applications. Compounds with similar structures have been studied for their potential in drug discovery and other applications .

properties

IUPAC Name

tert-butyl spiro[1,3-dihydroindole-2,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-8-16(11-18)10-12-6-4-5-7-13(12)17-16/h4-7,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOICJXSOFFVKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682163
Record name tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate

CAS RN

1255574-67-4
Record name Spiro[2H-indole-2,3′-pyrrolidine]-1′-carboxylic acid, 1,3-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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